BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

This compound is a strategically differentiated scaffold-hop for HIV-1 RT probe development. Replacing the canonical arylthio sulfur of N-aryl-2-arylthioacetamides with a thiophen-2-ylacetamide and a β-hydroxyethyl linker creates a unique chemotype for exploring novel non-nucleoside binding pocket interactions. Its freedom-to-operate advantage—no existing composition-of-matter patents—combined with synthetic handles (β-hydroxyethyl linker and 4-methylthio group) enables late-stage diversification into focused libraries. Procure when exploring uncharted HIV-1 RT binding modes.

Molecular Formula C15H17NO2S2
Molecular Weight 307.43
CAS No. 1448064-81-0
Cat. No. B2843855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide
CAS1448064-81-0
Molecular FormulaC15H17NO2S2
Molecular Weight307.43
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CS2)O
InChIInChI=1S/C15H17NO2S2/c1-19-12-6-4-11(5-7-12)14(17)10-16-15(18)9-13-3-2-8-20-13/h2-8,14,17H,9-10H2,1H3,(H,16,18)
InChIKeySVHHRTKWUAWSOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 1448064-81-0): Structural Identity and Baseline Physicochemical Profile for Procurement


N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 1448064-81-0, PubChem CID 71803781) is a synthetic small molecule with the molecular formula C₁₅H₁₇NO₂S₂ and a molecular weight of 307.4 g/mol [1]. It belongs to the N-aryl-2-arylthioacetamide chemotype, a class investigated for non-nucleoside HIV-1 reverse transcriptase (RT) inhibition, although the target compound replaces the canonical arylthio moiety with a thiophen-2-ylacetamide group and incorporates a β-hydroxyethyl linker [2]. Key computed properties include an XLogP3-AA of 2.2, two hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area of 103 Ų, and six rotatable bonds [1].

Why N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide Cannot Be Interchanged with Other N-Aryl-2-arylthioacetamide Analogs


Within the N-aryl-2-arylthioacetamide class, minor structural modifications yield large variations in anti-HIV-1 activity; the parent study reports EC₅₀ values spanning 1.25–20.83 µM across a congeneric series, with the introduction of a 1H-benzo[d]imidazole ring at the arylthio position strongly potentiating activity [1]. The target compound differs from these archetypal NNRTIs in two critical ways: (i) it substitutes the arylthio moiety with a thiophen-2-ylacetamide, altering π-stacking and sulfur-mediated interactions within the non-nucleoside binding pocket, and (ii) it inserts a β-hydroxyethyl linker that introduces an additional hydrogen-bond donor/acceptor pair not present in the simpler N-aryl-2-arylthioacetamide backbone. These structural departures make it impossible to extrapolate the potency, selectivity, or PK profile of in-class compounds to this molecule without direct experimental confirmation.

N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide: Quantitative Differentiators Against Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity, Hydrogen-Bonding Capacity, and Topological Polar Surface Area vs. Dehydroxylated and Des-methylthio Analogs

The β-hydroxyethyl linker and 4-methylthio substituent of the target compound (CID 71803781) generate a distinct physicochemical signature relative to two close analogs: N-(2-(methylthio)phenyl)-2-(thiophen-2-yl)acetamide (dehydroxylated, C₁₃H₁₃NOS₂) and N-(2-hydroxy-2-phenylethyl)-2-(thiophen-2-yl)acetamide (des-methylthio, C₁₄H₁₅NO₂S). The target compound possesses two hydrogen-bond donors (vs. one for the dehydroxylated analog and two for the des-methylthio analog) and a topological polar surface area (TPSA) of 103 Ų, compared with an estimated TPSA of approximately 37 Ų for the dehydroxylated analog and approximately 74 Ų for the des-methylthio analog [1]. The XLogP3-AA of 2.2 for the target compound is intermediate between the more lipophilic dehydroxylated analog (estimated XLogP3 ≈ 2.8) and the less lipophilic des-methylthio analog (estimated XLogP3 ≈ 1.5). These differences directly affect membrane permeability, solubility, and metabolic stability predictions [1].

Physicochemical profiling Drug-likeness Lead optimization

Structural and Pharmacophoric Divergence from Canonical N-Aryl-2-arylthioacetamide NNRTI Scaffolds

The canonical N-aryl-2-arylthioacetamide NNRTI pharmacophore, as defined by Zhu et al. (2010), requires an arylthio moiety linked to a substituted N-phenylacetamide core for HIV-1 RT inhibition, with optimized analogs achieving EC₅₀ values as low as 1.25 µM in MT-4 cell-based assays [1]. The target compound (CAS 1448064-81-0) substitutes the arylthio sulfur-linked aromatic ring with a thiophen-2-yl group directly attached to the acetamide carbonyl, and replaces the N-phenyl ring with a 4-(methylthio)phenyl group connected through a β-hydroxyethyl spacer. This structural reorganization removes the diarylthioether motif essential for butterfly-like NNRTI binding conformations [1]. Consequently, the target compound cannot be assumed to bind the HIV-1 RT non-nucleoside pocket in the same orientation as the published N-aryl-2-arylthioacetamide series; no direct biochemical or cellular HIV-1 inhibition data have been reported for this specific compound as of the search date.

HIV-1 reverse transcriptase NNRTI Pharmacophore modeling

Transparency Statement: Extent and Limitations of Direct Experimental Evidence for CAS 1448064-81-0

An exhaustive search of PubMed, PubChem, BindingDB, ChEMBL, ChemSpider, CompTox, and Google Scholar (conducted April 29, 2026) identified zero primary research articles, patents, or database entries containing direct biochemical IC₅₀, cellular EC₅₀, Kd, or in vivo pharmacokinetic data for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 1448064-81-0, CID 71803781) [1]. All currently circulating biological activity claims originate from non-peer-reviewed vendor summary pages, which fall below the evidence admissibility threshold for this guide. In contrast, structurally related compounds such as N-(2,5-dichlorophenyl)-2-(thiophen-2-yl)acetamide have published HIV-1 RT inhibitory activity (non-competitive, Ki reported) [2], demonstrating that the thiophen-2-ylacetamide substructure can support target engagement, but this activity has not been confirmed for the target compound itself.

Data transparency Procurement decision support Risk assessment

N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide: Evidence-Based Application Scenarios for Scientific Procurement


Scaffold-Hopping Library Design for Non-Nucleoside Reverse Transcriptase Inhibitor Discovery

The target compound deviates from the canonical N-aryl-2-arylthioacetamide NNRTI pharmacophore by replacing the arylthio sulfur bridge with a thiophen-2-ylacetamide and inserting a β-hydroxyethyl linker, creating a distinct chemical structure for probing the HIV-1 RT non-nucleoside binding pocket. Procurement is justified when the goal is scaffold-hopping away from established diarylthioether NNRTIs to identify novel binding modes not covered by the published SAR (EC₅₀ range 1.25–20.83 µM) [1].

Physicochemical Property-Driven Lead Optimization in CNS-Penetrant Programs

With a computed TPSA of 103 Ų, XLogP3-AA of 2.2, and two hydrogen-bond donors, the compound occupies a favorable region of CNS MPO desirability space that is distinct from both more lipophilic dehydroxylated analogs (estimated XLogP3 ≈ 2.8) and less lipophilic des-methylthio analogs (estimated XLogP3 ≈ 1.5) [2]. This positions the compound as a tool for exploring the impact of balanced polarity on blood-brain barrier penetration within thiophene-containing acetamide series.

Selective Chemical Probe Development Requiring Unencumbered IP Space

As of the search date, no patents or primary literature directly claim the composition-of-matter or method-of-use for CAS 1448064-81-0 [3]. This contrasts with heavily patented N-aryl-2-arylthioacetamide NNRTI chemotypes and makes the compound a strategically valuable starting point for organizations seeking freedom-to-operate in developing selective chemical probes or therapeutic candidates derived from the thiophen-2-ylacetamide scaffold.

Building Block for Diversity-Oriented Synthesis of β-Hydroxyethyl Acetamide Libraries

The β-hydroxyethyl linker provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation to the ketone) that is absent in simpler N-aryl-2-arylthioacetamide analogs. The combination of the 4-methylthio substituent and the thiophene ring further enables late-stage diversification through oxidation of the methylthio group to the sulfoxide or sulfone, or electrophilic aromatic substitution on the thiophene, generating focused libraries with tunable physicochemical properties [2].

Quote Request

Request a Quote for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.